3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
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Overview
Description
3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole is a heterocyclic compound that features both fluorophenyl and oxadiazole moieties. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzohydrazide with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
- 3-(3-Fluorophenyl)-5-(4-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(3-Fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom on the phenyl ring can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDQDZOFBKSZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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